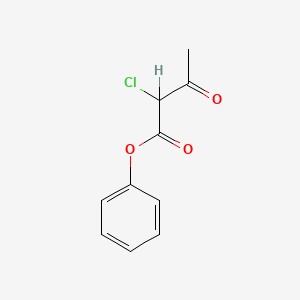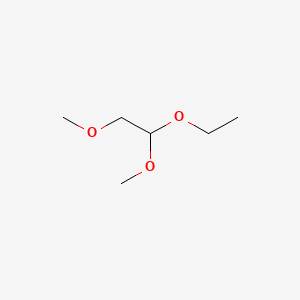
Bioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bioside is a type of biocide, a chemical substance that is used to control harmful organisms by chemical or biological means. Biocides are widely used in various industries, including healthcare, agriculture, and water treatment, to prevent the growth of harmful microorganisms such as bacteria, fungi, and algae .
Preparation Methods
The preparation of biocides like Bioside involves several synthetic routes and reaction conditions. Common methods include:
Coacervation: This involves internal phase separation, interfacial polymerization, and multiple emulsions.
Sol-Gel Method: This method involves the transition of a system from a liquid “sol” into a solid “gel” phase.
Self-Assembly: This includes techniques like polymersomes and layer-by-layer assembly.
Industrial production methods often involve large-scale chemical synthesis and encapsulation techniques to increase the stability and control the release of the biocide .
Chemical Reactions Analysis
Bioside undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one atom or group of atoms with another and can be facilitated by reagents like halogens.
Common reagents and conditions used in these reactions include acids, bases, and solvents like water and alcohols. Major products formed from these reactions depend on the specific biocide and the conditions used .
Scientific Research Applications
Bioside has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Bioside involves several molecular targets and pathways:
Membrane Disruption: This compound can disrupt the cell membrane of microorganisms, leading to cell lysis and death.
Enzyme Inhibition: It can inhibit essential enzymes required for microbial growth and metabolism.
DNA Damage: This compound can cause damage to the DNA of microorganisms, preventing replication and leading to cell death.
Comparison with Similar Compounds
Bioside can be compared with other similar biocides, such as:
Benzalkonium Chloride: A cationic biocide known for its broad-spectrum antimicrobial activity.
Dibromonitrilopropionamide: A biocide commonly used in water treatment.
Polyhexamethylene Biguanide: Known for its use in healthcare settings for disinfection.
This compound is unique in its specific combination of antimicrobial properties, stability, and low toxicity, making it suitable for a wide range of applications .
Properties
CAS No. |
12634-05-8 |
|---|---|
Molecular Formula |
C38H62O15 |
Molecular Weight |
758.9 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-6-[(6R,7S,9S,10S,13S,15R,16R)-10,15-dihydroxy-7,9,13-trimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C38H62O15/c1-16-27-23(53-38(16)8-4-5-9-48-38)11-20-18-7-6-17-10-22(21(41)13-36(17,2)19(18)12-26(42)37(20,27)3)49-34-32(47)30(45)33(25(15-40)51-34)52-35-31(46)29(44)28(43)24(14-39)50-35/h16-35,39-47H,4-15H2,1-3H3/t16-,17?,18?,19?,20?,21+,22+,23?,24+,25+,26-,27?,28+,29-,30+,31+,32+,33-,34+,35-,36-,37+,38+/m0/s1 |
InChI Key |
MTZLHTRAIKFJLJ-PYUCPRTRSA-N |
Isomeric SMILES |
C[C@H]1C2C(CC3[C@@]2([C@H](CC4C3CCC5[C@@]4(C[C@H]([C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)O)C)O[C@]18CCCCO8 |
Canonical SMILES |
CC1C2C(CC3C2(C(CC4C3CCC5C4(CC(C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)O)C)OC18CCCCO8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


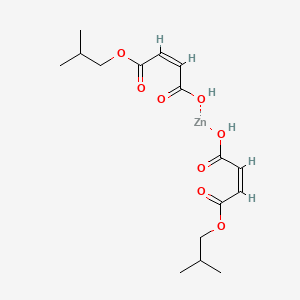
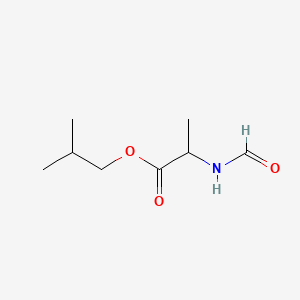
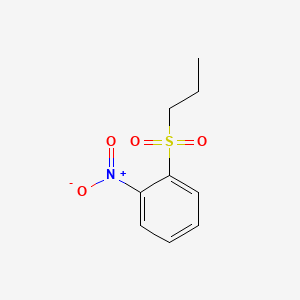
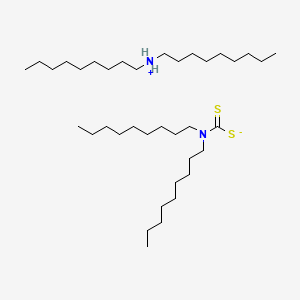
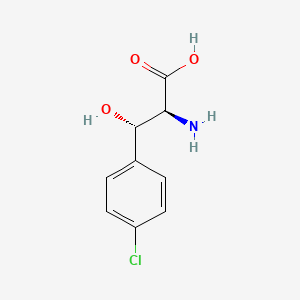
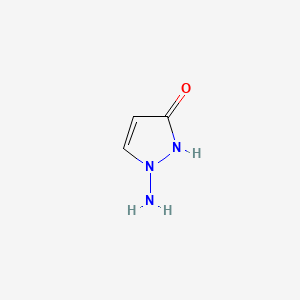
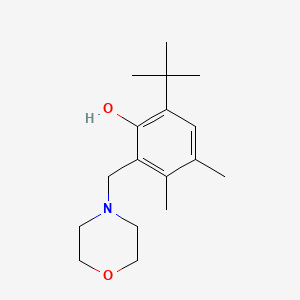

![1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B12654380.png)
